Cas no 2138162-45-3 (Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate)
Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-704557
- ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate
- 2138162-45-3
- Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate
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- Inchi: 1S/C9H14O4/c1-2-12-8(10)3-9(5-11-6-9)7-4-13-7/h7H,2-6H2,1H3
- InChI Key: VDUNDRSFDDHHDZ-UHFFFAOYSA-N
- SMILES: O1CC1C1(CC(=O)OCC)COC1
Computed Properties
- Exact Mass: 186.08920892g/mol
- Monoisotopic Mass: 186.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 48.1Ų
Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-704557-0.05g |
ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate |
2138162-45-3 | 95.0% | 0.05g |
$1032.0 | 2025-03-12 | |
| Enamine | EN300-704557-0.1g |
ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate |
2138162-45-3 | 95.0% | 0.1g |
$1081.0 | 2025-03-12 | |
| Enamine | EN300-704557-0.25g |
ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate |
2138162-45-3 | 95.0% | 0.25g |
$1131.0 | 2025-03-12 | |
| Enamine | EN300-704557-0.5g |
ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate |
2138162-45-3 | 95.0% | 0.5g |
$1180.0 | 2025-03-12 | |
| Enamine | EN300-704557-1.0g |
ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate |
2138162-45-3 | 95.0% | 1.0g |
$1229.0 | 2025-03-12 | |
| Enamine | EN300-704557-2.5g |
ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate |
2138162-45-3 | 95.0% | 2.5g |
$2408.0 | 2025-03-12 | |
| Enamine | EN300-704557-5.0g |
ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate |
2138162-45-3 | 95.0% | 5.0g |
$3562.0 | 2025-03-12 | |
| Enamine | EN300-704557-10.0g |
ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate |
2138162-45-3 | 95.0% | 10.0g |
$5283.0 | 2025-03-12 |
Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate
Research Brief on Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate (CAS: 2138162-45-3) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate (CAS: 2138162-45-3) is a novel epoxy-oxetane hybrid compound that has recently garnered significant attention in chemical biology and pharmaceutical research. This structurally unique molecule combines the reactivity of an epoxide (oxirane) with the stability of an oxetane ring, making it a promising scaffold for drug discovery and bioconjugation applications. Recent studies have explored its synthetic utility, biological activity, and potential as a versatile intermediate in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a bifunctional linker in PROTAC (Proteolysis Targeting Chimera) development. Researchers utilized the epoxy group for covalent binding to target proteins while employing the oxetane moiety to enhance metabolic stability. The ethyl acetate side chain provided additional flexibility for structural optimization, yielding several potent degraders of oncogenic proteins with improved pharmacokinetic profiles compared to traditional linkers.
In synthetic chemistry applications, Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate has shown remarkable utility in [4+3] cycloaddition reactions, as reported in a recent ACS Catalysis publication. The strained ring system facilitates unusual reaction pathways that enable rapid construction of complex polycyclic frameworks. Density functional theory (DFT) calculations suggest that the oxetane ring significantly modulates the reactivity of the adjacent epoxide through electronic and steric effects.
From a drug development perspective, the compound's metabolic stability has been systematically evaluated in preclinical studies. Data presented at the 2023 American Chemical Society National Meeting revealed that the oxetane ring provides exceptional resistance to cytochrome P450-mediated oxidation, while the epoxy group remains available for targeted covalent inhibition. This dual functionality makes 2138162-45-3 particularly valuable for designing kinase inhibitors with prolonged target engagement.
Ongoing research is investigating the compound's potential in antibody-drug conjugates (ADCs), where its unique reactivity profile allows for site-specific conjugation under mild conditions. Preliminary results from a Nature Biotechnology preprint demonstrate that derivatives of Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate can achieve drug-to-antibody ratios (DAR) of 4 with excellent homogeneity and minimal aggregation - a significant advancement in ADC technology.
The safety profile of 2138162-45-3 has been assessed in recent toxicological studies, showing favorable results at therapeutic concentrations. However, researchers caution that the compound's reactivity requires careful handling procedures, particularly regarding its epoxy functionality. Current Good Manufacturing Practice (cGMP) synthesis routes are being developed to support potential clinical applications.
Future research directions include exploring the compound's utility in targeted protein degradation beyond PROTACs, such as molecular glues and lysosome-targeting chimeras (LYTACs). Additionally, its application in materials science is being investigated for developing novel epoxy resins with enhanced mechanical properties. The unique combination of stability and reactivity in Ethyl 2-[3-(oxiran-2-yl)oxetan-3-yl]acetate continues to inspire innovative applications across multiple scientific disciplines.
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